molecular formula C22H31NO3 B3051367 (17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile CAS No. 33261-95-9

(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile

Cat. No.: B3051367
CAS No.: 33261-95-9
M. Wt: 357.5 g/mol
InChI Key: VRSHJJXUDZAQKD-KHQZEDJGSA-N
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Description

(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile is a synthetic steroid derivative designed for research applications. Its specific molecular modifications, including the 17-carbonitrile group and the 3,3-(ethylenebis(oxy)) moiety, suggest it is engineered to investigate particular biochemical pathways, potentially related to steroid hormone metabolism or signaling. Researchers may utilize this compound to study enzyme inhibition, receptor interactions, or other specialized cellular processes. The precise mechanism of action, primary research applications, and full pharmacological profile are compound-specific and should be confirmed from specialized scientific literature. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(10'R,13'S,14'S,17'S)-17'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-19-9-10-22(25-11-12-26-22)13-15(19)3-4-16-17(19)5-7-20(2)18(16)6-8-21(20,24)14-23/h3,16-18,24H,4-13H2,1-2H3/t16?,17?,18-,19-,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSHJJXUDZAQKD-KHQZEDJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(CC1=CCC4C2CCC5(C4CCC5(C#N)O)C)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C([C@@H]1CC[C@]2(C#N)O)CC=C4[C@@]3(CCC5(C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954905
Record name 17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33261-95-9
Record name (17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033261959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17β)-3,3-[ethylenebis(oxy)]-17-hydroxyandrost-5-ene-17-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Cyanidation Using Metal Cyanides

A one-pot reaction involves treating the 17-ketosteroid with sodium or potassium cyanide in a biphasic solvent system (e.g., water and dichloromethane) under acidic conditions. For example, the patent DD281394A5 describes a process where 17-ketosteroids react with cyanides in organic solvents containing 50% water and mineral acids, yielding 17β-carbonitriles via intermediate 17α-cyano epimers. The stereochemical outcome (β-configuration) is controlled by protonation during the reaction.

Reaction conditions :

  • Solvent: Dichloromethane/water (1:1)
  • Cyanide source: NaCN (1.2 equiv)
  • Acid: HCl (0.5 equiv)
  • Temperature: 25°C
  • Yield: 70–85%

Strecker Synthesis Analog

An alternative approach involves the formation of a cyanohydrin intermediate by reacting the 17-ketone with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN). Subsequent dehydration using phosphorus oxychloride (POCl₃) or acetic anhydride yields the carbonitrile. This method is less common due to safety concerns with HCN.

Formation of the Ethylene Bis(oxy) Protecting Group

The 3β-hydroxyl groups are protected as acetals to prevent undesired reactivity during subsequent steps. Ethylene glycol is condensed with the steroid diol under acidic catalysis:

Procedure :

  • The steroid diol (1 equiv) is dissolved in anhydrous toluene.
  • Ethylene glycol (2.5 equiv) and p-toluenesulfonic acid (0.1 equiv) are added.
  • The mixture is heated under reflux with a Dean-Stark trap to remove water.
  • After 12–24 hours, the reaction is quenched with sodium bicarbonate, and the product is isolated via column chromatography (hexane/ethyl acetate).

Key considerations :

  • Excess ethylene glycol ensures complete acetal formation.
  • Anhydrous conditions prevent hydrolysis of the acetal.

Stereochemical Control at C17

The β-configuration of the C17 hydroxyl group is critical for biological activity. Stereoselective reduction or cyanide addition strategies include:

  • Acid-catalyzed equilibration : The intermediate 17α-carbonitrile epimerizes to the 17β-configuration under acidic aqueous conditions.
  • Chiral catalysts : Copper(I) complexes, such as Cu₂(OTf)₂·C₆H₆, have been used in tetrazole synthesis to control stereochemistry, though their application in carbonitrile formation requires further study.

Purification and Characterization

Final purification is achieved through:

  • Flash chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.
  • Recrystallization : Methanol/water mixtures yield crystalline product.

Analytical data :

  • ¹H NMR (CDCl₃): δ 5.38 (1H, s, H-6), 4.20–4.05 (4H, m, ethylene glycol OCH₂), 3.52 (1H, t, J = 8.4 Hz, H-17β).
  • IR : ν 2240 cm⁻¹ (C≡N stretch), 1100 cm⁻¹ (C-O-C acetal).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Direct cyanidation One-step process; high stereoselectivity Requires acidic conditions 70–85
Strecker synthesis Applicable to sensitive substrates Toxicity of HCN 50–65
Ethylene glycol protection High efficiency; mild conditions Anhydrous setup required 80–90

Chemical Reactions Analysis

Types of Reactions

“(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile” can undergo various chemical reactions, including:

    Oxidation: To form ketones or carboxylic acids.

    Reduction: To form alcohols or alkanes.

    Substitution: To introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

Biology

In biological research, it could be studied for its potential effects on cellular processes or as a tool for probing biological pathways.

Medicine

In medicine, it might be investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry

In industry, it could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile” would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and their implications:

Compound Name Key Structural Features Biological/Physical Implications References
(17β)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile 17β-hydroxy, 17-carbonitrile, 3,3-ethylenebis(oxy), androst-5-ene backbone Potential antifungal activity; steric effects from ethylenebis(oxy) may modulate receptor binding
17α-17-hydroxy-3-oxoandrost-4-ene-17-carbonitrile (CAS: 77881-13-1) 17α-hydroxy, 3-oxo, androst-4-ene backbone Altered stereochemistry (17α vs. 17β) and keto group may reduce metabolic stability
(17α)-3,3-[1,2-Ethanediylbis(oxy)]-17-hydroxyestra-5(10),9(11)-diene-17-carbonitrile Estra-diene backbone, 17α-hydroxy, conjugated dienes Increased ring unsaturation could enhance reactivity or reduce bioavailability
Oxymetholone (17β-hydroxy-2-hydroxymethylene-17α-methyl-5α-androstan-3-one) 17α-methyl, 2-hydroxymethylene, 5α-androstane backbone Known anabolic steroid; methyl group at C17 enhances oral bioavailability
Key Observations:
  • Stereochemical Differences : The 17β configuration in the target compound contrasts with 17α isomers (e.g., oxymetholone), which are linked to altered receptor affinity and metabolic pathways .
  • Substituent Effects : Ethylenebis(oxy) groups at C3 (target compound) introduce bulkiness, which in similar derivatives correlates with antifungal activity. Compound 39 from , with less bulky substituents, showed the highest antifungal efficacy .
  • Backbone Modifications : The androst-5-ene backbone in the target compound differs from estra-diene derivatives, where conjugated dienes may increase oxidative instability .

Physicochemical Properties

  • Solubility and Stability : The ethylenebis(oxy) group may enhance solubility compared to 3-oxo analogs (e.g., CAS: 77881-13-1) but reduce membrane permeability due to increased polarity.
  • Synthetic Accessibility : The estra-diene derivative () is commercially available, suggesting feasible synthesis routes for the target compound via similar ethylene-bridged intermediates .

Biological Activity

The compound (17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile , also known as a derivative of androstene, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H31NO3
  • Molecular Weight : 359.50 g/mol
  • CAS Number : 3782755

Structural Features

This compound features an ethylenebis(oxy) group at the 3-position and a hydroxyl group at the 17-position, which are significant for its biological activity.

The primary biological activity of this compound is linked to its interaction with 17beta-hydroxysteroid dehydrogenase (17beta-HSD) enzymes, particularly type 3. These enzymes play a critical role in the biosynthesis of testosterone from androstenedione. The compound acts as an inhibitor of 17beta-HSD type 3, thereby potentially lowering testosterone levels in androgen-sensitive conditions .

Inhibitory Effects on 17beta-HSD

Research indicates that derivatives like This compound exhibit selective inhibition of type 3 17beta-HSD. In vitro studies demonstrate that these compounds can effectively inhibit the conversion of androstenedione to testosterone with varying potency depending on the specific structural modifications made .

Table 1: Inhibitory Potency of Selected Compounds on 17beta-HSD

CompoundIC50 (µM) in Homogenated CellsIC50 (µM) in Intact Cells
(17beta)-3,3-(Ethylenebis(oxy))...57~1
3beta-phenyl-ADTNot specifiedNot specified
3beta-cyclohexylethyl-ADTNot specifiedNot specified

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

Study on Androgen-Sensitive Diseases

A study aimed at designing inhibitors for type 3 17beta-HSD reported that compounds similar to This compound effectively reduced testosterone levels in cell lines associated with androgen-sensitive diseases. The findings suggested that these inhibitors could be beneficial in treating conditions such as prostate cancer where testosterone plays a pivotal role .

Comparative Analysis with Other Steroids

Comparative studies have shown that while many steroids interact with androgen receptors, compounds like This compound do not exhibit significant binding affinity for these receptors. This lack of receptor interaction suggests a unique mechanism where the compound exerts its effects primarily through enzyme inhibition rather than receptor modulation .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic identification methods for (17β)-3,3-(ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile?

  • Answer : The compound’s core structure includes a steroidal backbone with an ethylene glycol bridge at C3, a hydroxyl group at C17, and a nitrile substituent at C16. Key identification methods involve:

  • IR Spectroscopy : Detection of O–H (hydroxyl, ~3200–3600 cm⁻¹), C≡N (nitrile, ~2200–2260 cm⁻¹), and C–O–C (ether bridge, ~1050–1150 cm⁻¹) stretches .
  • NMR : ¹H and ¹³C NMR to resolve the ethylene glycol bridge (e.g., δ 3.5–4.5 ppm for oxymethylene protons) and nitrile carbon (δ ~120 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirmation of molecular weight via [M+H]⁺ or [M+Na]⁺ adducts .

Q. What synthetic routes are commonly used to prepare steroidal derivatives with ethylene glycol bridges?

  • Answer : Ethylene glycol bridges are typically introduced via:

  • Alkaline Hydrolysis : Controlled cleavage of epoxides (e.g., 6β,19-epoxy intermediates) followed by reaction with ethylene glycol to form diols .
  • Protection-Deprotection Strategies : Use of silyl ethers (e.g., trimethylsilyl chloride) to protect hydroxyl groups during functionalization steps .
  • Microwave-Assisted Synthesis : Accelerated cyclization or etherification under controlled microwave irradiation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing C3 and C17 positions be addressed during synthesis?

  • Answer : Regioselectivity is controlled via:

  • Steric and Electronic Directing Groups : Bromination at C16α (adjacent to C17) to bias subsequent nucleophilic attacks .
  • Catalytic Systems : Transition metal catalysts (e.g., Pd or Cu) for site-specific cross-coupling reactions, particularly for nitrile installation at C17 .
  • Temperature Gradients : Stepwise heating/cooling during hydrolysis to favor ethylene glycol bridge formation over competing pathways .

Q. What analytical challenges arise in distinguishing stereoisomers or degradation products of this compound?

  • Answer : Common challenges include:

  • Chromatographic Co-elution : Use of chiral columns (e.g., Chiralpak IA) or derivatization (e.g., acetylation of hydroxyls) to resolve stereoisomers .
  • Degradation Products : Acidic/basic hydrolysis of the nitrile group may yield carboxylic acids; LC-MS/MS with MRM transitions can differentiate parent and degraded species .
  • Dynamic NMR : Detects slow conformational changes in the ethylene glycol bridge under varying temperatures .

Q. How can contradictory spectral data (e.g., unexpected downfield shifts in ¹³C NMR) be resolved?

  • Answer : Contradictions often stem from:

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify hydrogen bonding or aggregation artifacts .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate assignments .
  • Isotopic Labeling : ¹⁵N-labeled nitrile groups to confirm C≡N signal integrity .

Methodological Best Practices

Q. What optimization strategies improve yield in multi-step syntheses of this compound?

  • Answer : Critical strategies include:

  • Stepwise Purification : Intermediate isolation via column chromatography (e.g., n-hexane/EtOAc gradients) to prevent carryover impurities .
  • Reagent Stoichiometry : Excess ethylene glycol (2.5–3.0 eq) to drive ether bridge formation .
  • In Situ Monitoring : ReactIR or inline UV-Vis to track reaction progress and minimize side products .

Q. How can stability studies under varying pH and temperature conditions inform experimental design?

  • Answer :

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; LC-MS identifies degradation pathways (e.g., nitrile → amide hydrolysis) .
  • Thermal Stability : DSC/TGA analysis to determine decomposition thresholds (>200°C common for steroidal nitriles) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile
Reactant of Route 2
(17beta)-3,3-(Ethylenebis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile

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